Benzenemethanamine, N,N,4-trimethyl-
Overview
Description
Benzenemethanamine, N,N,4-trimethyl- , also known by other names such as Benzylamine, N,N,p-trimethyl- and p-Methylbenzyldimethylamine , is a chemical compound with the molecular formula C10H15N . Its molecular weight is approximately 149.23 g/mol . Structurally, it consists of a benzene ring with a methyl group attached to the nitrogen atom. The compound exhibits interesting properties and has applications in various fields.
Scientific Research Applications
Polymer Synthesis and Crystallography :
- Benzenemethanamine derivatives are used in polymerizable compounds. For example, a study by McAdam et al. (2019) discusses a compound with a polymerizable vinyl group, providing insights into crystal packing and structure.
- Another application in crystallography is the synthesis and analysis of organic salts, as demonstrated in a study by Ashfaq et al. (2021), which focuses on a novel Schiff base compound derived from benzenemethanamine.
Organic Synthesis and Medicinal Chemistry :
- In organic synthesis, benzenemethanamine derivatives are key starting materials. For instance, Lorbach et al. (2010) discuss the synthesis of 1,2-Bis(trimethylsilyl)benzene, a precursor for benzyne and luminescent materials.
- Regarding medicinal chemistry, compounds containing benzenemethanamine structures have been studied for potential anti-ischemic activity in rats, as highlighted by Kostochka et al. (2019).
Sensor Development and Material Science :
- Benzenemethanamine derivatives have been used in developing sensitive and selective sensors. For example, Woo et al. (2012) describe the use of trimethylamine in creating ZnO–Cr2O3 hetero-nanostructures for detecting trimethylamine.
- In material science, Uhl et al. (2010) studied the hydroalumination and hydrogallation of 1,2-Bis(trimethylsilylethynyl)benzene, leading to the formation of molecular capsules and C−C bond activation.
Corrosion Inhibition :
- Benzenemethanamine-based compounds have also been explored as corrosion inhibitors. For instance, Patel et al. (2012) investigated Schiff bases derived from benzenemethanamine as inhibitors for Al-Pure corrosion in hydrochloric acid.
Chemical Reactivity and Catalysis :
- The reactivity of benzenemethanamine derivatives is a subject of interest, especially in catalysis. Sun et al. (2015) studied the reactivity of amines with bis-benzoxazine monomers, providing insights into reaction mechanisms and material properties.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)8-11(2)3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKYRWYXCGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193533 | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4052-88-4 | |
Record name | N,N,4-Trimethylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, N,N,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,N,4-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.